Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid: An In-depth Technical Guide
Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy ring linked to a propanoic acid moiety, makes it a subject of interest for researchers exploring new therapeutic agents. This guide provides a comprehensive overview of a viable synthetic pathway for this compound, designed to be a practical resource for scientists in the field. The synthesis is based on established and reliable organic chemistry principles, ensuring a high degree of confidence in the proposed methodology.
This document provides a detailed, step-by-step guide for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. The pathway involves a multi-step process, commencing with the synthesis of the key starting materials, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester to yield the final product. Each step is elucidated with a detailed protocol, safety considerations, and a discussion of the underlying chemical principles.
Overall Synthesis Pathway
The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid can be achieved through a three-stage process. This involves the individual synthesis of the two primary precursors, 3-methyl-4-nitrophenol and 2-bromo-2-methylpropanoic acid, which are then coupled via a Williamson ether synthesis to form an ester intermediate. The final step is the hydrolysis of this ester to yield the desired carboxylic acid.
Caption: Overall three-stage synthesis pathway for the target molecule.
Stage 1: Synthesis of Starting Materials
Synthesis of 3-Methyl-4-nitrophenol
The synthesis of 3-methyl-4-nitrophenol is achieved through a two-step process involving the nitrosation of 3-methylphenol, followed by oxidation of the resulting 3-methyl-4-nitrosophenol.[1] This method is preferred over direct nitration to control the regioselectivity and avoid the formation of multiple isomers.[2]
Experimental Protocol:
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Nitrosation:
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In a well-ventilated fume hood, dissolve 3-methylphenol in a suitable mineral acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature below 5 °C.
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Stir the reaction mixture for a specified time to ensure complete formation of 3-methyl-4-nitrosophenol.
-
-
Oxidation:
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To the solution containing 3-methyl-4-nitrosophenol, carefully add dilute nitric acid.
-
Gently heat the reaction mixture to facilitate the oxidation of the nitroso group to a nitro group.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
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Upon completion, cool the reaction mixture and isolate the crude 3-methyl-4-nitrophenol by filtration.
-
Purify the product by recrystallization from an appropriate solvent.
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Safety Precautions:
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3-Methyl-4-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]
-
Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Nitrosating agents and nitric acid are corrosive and strong oxidizers; handle with extreme care.
Synthesis of 2-Bromo-2-methylpropanoic Acid
2-Bromo-2-methylpropanoic acid can be synthesized from isobutyric acid via a bromination reaction, such as the Hell-Volhard-Zelinsky reaction.[5]
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus or a phosphorus trihalide.
-
Slowly add bromine to the mixture while stirring. The reaction is typically initiated by gentle heating.
-
After the addition of bromine is complete, reflux the mixture until the reaction is complete (indicated by the disappearance of the red bromine color).
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Isolate the crude 2-bromo-2-methylpropanoic acid by extraction with a suitable organic solvent.
-
Purify the product by distillation under reduced pressure or by recrystallization.
Safety Precautions:
-
2-Bromo-2-methylpropanoic acid is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful if swallowed.[6]
-
Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate PPE.
-
The reaction can be vigorous; therefore, controlled addition of reagents and careful temperature management are crucial.
Stage 2: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate
This stage involves the coupling of 3-methyl-4-nitrophenol with an ester of 2-bromo-2-methylpropanoic acid (e.g., the ethyl ester) via a Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where the phenoxide ion acts as a nucleophile.[8][9]
Experimental Protocol (Adapted from a similar synthesis[9]):
-
In a round-bottom flask, dissolve 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile or acetone.
-
Add a slight excess of a weak base, such as anhydrous potassium carbonate, to the solution to deprotonate the phenol and form the phenoxide.
-
To this mixture, add ethyl 2-bromo-2-methylpropanoate dropwise.
-
Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate.
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The crude product can be purified by column chromatography.
Stage 3: Hydrolysis to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid
The final step is the hydrolysis of the ester intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its efficiency.[9]
Experimental Protocol (Adapted from a similar synthesis[9]):
-
Dissolve the crude or purified ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.
-
Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide, to the solution.
-
Stir the mixture at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify it by the slow addition of a strong acid, such as hydrochloric acid, until the product precipitates.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Methylphenol | C(_7)H(_8)O | 108.14 | 11-12 | 202 |
| Isobutyric acid | C(_4)H(_8)O(_2) | 88.11 | -47 | 155 |
| 3-Methyl-4-nitrophenol | C(_7)H(_7)NO(_3) | 153.14 | 128-131 | - |
| 2-Bromo-2-methylpropanoic acid | C(_4)H(_7)BrO(_2) | 167.00 | 48-51 | 198-200 |
Visualization of the Core Synthesis
Caption: Core two-step reaction sequence for the synthesis.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. By following the detailed protocols and adhering to the safety precautions, researchers can confidently approach the preparation of this compound. The synthesis relies on fundamental and well-understood organic reactions, providing a solid foundation for its successful execution. It is imperative for researchers to conduct thorough analytical characterization of the final product to confirm its identity and purity, thereby ensuring the integrity of their subsequent studies.
References
- CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. (n.d.).
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
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OECD SIDS. (1994). 3-METHYL-4-NITROPHENOL. Retrieved from [Link]
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Haz-Map. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]
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